molecular formula C9H7NO3S B12274840 4-Methoxybenzo[d]isothiazole-3-carboxylic acid

4-Methoxybenzo[d]isothiazole-3-carboxylic acid

Cat. No.: B12274840
M. Wt: 209.22 g/mol
InChI Key: LBPJGQMNHOVIAP-UHFFFAOYSA-N
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Description

4-Methoxybenzo[d]isothiazole-3-carboxylic acid is a heterocyclic compound that contains a thiazole ring fused with a benzene ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The molecular formula of this compound is C9H7NO3S, and it has a molecular weight of 209.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzo[d]isothiazole-3-carboxylic acid typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonium thiocyanate to form the isothiazole ring. The reaction conditions usually involve heating the mixture under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzo[d]isothiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxybenzo[d]isothiazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory, analgesic, and anticancer activities.

    Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 4-Methoxybenzo[d]isothiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to changes in biochemical pathways. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzo[d]thiazole-3-carboxylic acid
  • 4-Methoxybenzo[d]oxazole-3-carboxylic acid
  • 4-Methoxybenzo[d]imidazole-3-carboxylic acid

Uniqueness

4-Methoxybenzo[d]isothiazole-3-carboxylic acid is unique due to the presence of both sulfur and nitrogen atoms in the thiazole ring, which imparts distinct chemical and biological properties. This compound exhibits a broader range of biological activities compared to its analogs, making it a valuable compound for scientific research .

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

4-methoxy-1,2-benzothiazole-3-carboxylic acid

InChI

InChI=1S/C9H7NO3S/c1-13-5-3-2-4-6-7(5)8(9(11)12)10-14-6/h2-4H,1H3,(H,11,12)

InChI Key

LBPJGQMNHOVIAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C1)SN=C2C(=O)O

Origin of Product

United States

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